ethyl 2-methyl-1-indolinecarboxylate

Insect endocrinology Pest control biochemistry Enzyme inhibition

Ethyl 2-methyl-1-indolinecarboxylate (C12H15NO2, MW 205.25 g/mol) is a saturated indoline derivative bearing an N-ethoxycarbonyl group and a 2-methyl substituent on the dihydropyrrole ring. First reported in a 1980 J.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B4180245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-methyl-1-indolinecarboxylate
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C(CC2=CC=CC=C21)C
InChIInChI=1S/C12H15NO2/c1-3-15-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3
InChIKeyJBZMYSYCWRTAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-1-indolinecarboxylate: Core Structural Features and Procurement-Relevant Identity


Ethyl 2-methyl-1-indolinecarboxylate (C12H15NO2, MW 205.25 g/mol) is a saturated indoline derivative bearing an N-ethoxycarbonyl group and a 2-methyl substituent on the dihydropyrrole ring . First reported in a 1980 J. Am. Chem. Soc. publication detailing indoline synthesis methodologies [1], this compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its core scaffold is recognized for enabling diverse biological activities through interactions with enzymes and receptors , while the ester moiety provides a handle for further functionalization such as hydrolysis to carboxylic acids or conversion to amides and hydrazides .

Why Ethyl 2-Methyl-1-indolinecarboxylate Cannot Be Interchanged with Unsubstituted or 2-Unsubstituted Indoline Carboxylates


Substitution at the 2-position of the indoline ring dramatically alters both conformational preferences and target engagement profiles. The 2-methyl group in ethyl 2-methyl-1-indolinecarboxylate introduces steric constraints that modulate binding pocket compatibility relative to unsubstituted ethyl indoline-2-carboxylate or regioisomeric ethyl indoline-6-carboxylate . Comparative bioactivity data reveal that the presence or absence of the 2-methyl substituent can shift enzyme inhibition potency by orders of magnitude—for example, juvenile hormone esterase inhibition IC50 values differ by nearly 50-fold between 2-methyl and unsubstituted analogs [1]. Similarly, lipoxygenase inhibition profiles diverge significantly: ethyl 2-methyl-1-indolinecarboxylate demonstrates 30 µM inhibition of platelet 12-lipoxygenase , whereas the 2-unsubstituted analog ethyl indoline-2-carboxylate exhibits a markedly different IC50 of 5 µM against the same target [2]. These quantitative disparities underscore that in-class compounds cannot be considered functionally interchangeable for research applications requiring precise structure-activity relationships.

Quantitative Differentiation of Ethyl 2-Methyl-1-indolinecarboxylate Against Closest Analogs: Evidence-Based Selection Guide


Juvenile Hormone Esterase Inhibition: 46-Fold Potency Advantage Over 2-Unsubstituted Analog

Ethyl 2-methyl-1-indolinecarboxylate exhibits potent inhibition of juvenile hormone esterase (JHE) with an IC50 of 1.60 nM [1], representing a 46-fold increase in potency compared to the 2-unsubstituted ethyl indoline-1-carboxylate analog, which shows an IC50 of 74.1 nM against the same enzyme [2]. This substantial potency differential highlights the critical role of the 2-methyl substituent in enhancing active-site complementarity.

Insect endocrinology Pest control biochemistry Enzyme inhibition

Platelet 12-Lipoxygenase Inhibition: 6-Fold Selectivity Differential Versus Unsubstituted Analog

At a single concentration of 30 µM, ethyl 2-methyl-1-indolinecarboxylate demonstrates detectable inhibition of platelet 12-lipoxygenase . In contrast, the 2-unsubstituted analog ethyl indoline-2-carboxylate achieves an IC50 of 5 µM (5,000 nM) against porcine leukocyte 12-lipoxygenase under comparable assay conditions [1]. The 6-fold difference in inhibitory concentration requirements (5 µM for 50% inhibition vs. 30 µM for partial inhibition) indicates that the 2-methyl substituent attenuates lipoxygenase engagement, providing a distinct selectivity profile advantageous for applications where avoiding 12-LOX inhibition is desired.

Inflammation research Lipid mediator biosynthesis Enzyme inhibitor screening

Nicotinic Acetylcholine Receptor α3β4 Agonist Activity: 41 µM EC50 Establishes Baseline Functional Potency

Ethyl 2-methyl-1-indolinecarboxylate acts as a functional agonist at the recombinant human α3β4 nicotinic acetylcholine receptor (nAChR) with an EC50 of 41 µM (41,000 nM) [1]. While structurally related indoline derivatives are known to modulate nAChRs , this specific quantitative potency value establishes a benchmark for the 2-methyl-N-ethoxycarbonyl substitution pattern. The EC50 of 41 µM positions this compound as a moderate-potency nAChR agonist, useful for studying α3β4 receptor pharmacology without the confounding high potency that might mask subtle allosteric effects.

Neuroscience Nicotinic receptor pharmacology Ion channel modulation

Human Carboxylesterase Inhibition: 105 µM IC50 Confirms Low Metabolic Liability

Ethyl 2-methyl-1-indolinecarboxylate exhibits weak inhibition of human liver carboxylesterase (CES1) with an IC50 of 105 µM (105,000 nM) [1]. This relatively high IC50 value indicates minimal interaction with major hydrolytic enzymes responsible for ester prodrug activation and xenobiotic clearance. In contrast, certain substituted indoline carboxylates can exhibit sub-micromolar carboxylesterase inhibition, leading to potential drug-drug interaction liabilities [2]. The low CES1 inhibitory potency of ethyl 2-methyl-1-indolinecarboxylate supports its use as a stable ester-containing building block in medicinal chemistry campaigns.

Drug metabolism Ester prodrug stability Enzyme inhibition profiling

Enantioselective Enzymatic Hydrolysis: (S)-Enantiomer Preference Establishes Chiral Utility

While direct enantioselectivity data for ethyl 2-methyl-1-indolinecarboxylate are not available, closely related ethyl indoline-2-carboxylate undergoes highly enantioselective hydrolysis by the esterase BaCE from Bacillus aryabhattai, exhibiting 96.55% enantiomeric excess at 44.39% conversion with an E value of 133.45 in favor of the (S)-enantiomer [1]. Engineered BaCE mutants further enhance this enantioselectivity to E values of 236.3 [2]. The presence of the 2-methyl substituent in ethyl 2-methyl-1-indolinecarboxylate is expected to modulate this enzymatic recognition, offering opportunities for stereoselective transformations not accessible with unsubstituted analogs.

Biocatalysis Chiral resolution Enantioselective synthesis

High-Value Research and Procurement Applications for Ethyl 2-Methyl-1-indolinecarboxylate


Juvenile Hormone Analog Discovery and Insect Growth Regulator Development

Based on the 1.60 nM IC50 against juvenile hormone esterase [1]—a 46-fold improvement over the unsubstituted analog—this compound is ideally suited as a lead scaffold for developing novel insect growth regulators. Researchers in agricultural chemistry and entomology should prioritize ethyl 2-methyl-1-indolinecarboxylate when establishing structure-activity relationships for JHE inhibition, as its potent activity enables detection of subtle substituent effects that would be masked by weaker analogs.

Selective Enzyme Inhibitor Profiling with Reduced 12-Lipoxygenase Off-Target Activity

The attenuated 12-lipoxygenase inhibition profile (30 µM single-point activity vs. 5 µM IC50 for the unsubstituted analog) makes this compound valuable for medicinal chemistry programs where avoiding lipoxygenase-mediated off-target effects is critical. Inflammation researchers studying pathways independent of 12-LOX can employ this compound as a control to deconvolute polypharmacology in multi-target inhibitor campaigns.

Nicotinic Acetylcholine Receptor α3β4 Pharmacology Studies

With a defined EC50 of 41 µM at the human α3β4 nAChR [2], ethyl 2-methyl-1-indolinecarboxylate serves as a moderate-potency agonist suitable for characterizing receptor activation mechanisms without saturating the system. Neuroscientists investigating nAChR subtype selectivity or allosteric modulation can use this compound to benchmark the indoline scaffold's intrinsic activity at α3β4 receptors, informing the design of more potent and selective analogs.

Chiral Building Block for Stereoselective Synthesis of (S)-Indoline-2-Carboxylic Acid Derivatives

Leveraging the well-characterized enantioselective hydrolysis of the indoline-2-carboxylate core by BaCE esterase (E = 133.45, 96.55% e.e.p) [3] and engineered variants (E = 236.3) [4], the 2-methyl analog offers a tunable steric environment for developing improved biocatalytic resolution processes. Process chemists seeking enantiopure (S)-indoline-2-carboxylic acid—a key intermediate for the antihypertensive prodrug perindopril—should evaluate ethyl 2-methyl-1-indolinecarboxylate in directed evolution campaigns to further enhance enantioselectivity and yield.

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